molecular formula C33H27N3O2S2 B12043009 (5Z)-5-({3-[4-(1-naphthylmethoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-({3-[4-(1-naphthylmethoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12043009
M. Wt: 561.7 g/mol
InChI Key: MXOJYWRLHBGLKG-COEJQBHMSA-N
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Description

(5Z)-5-({3-[4-(1-naphthylmethoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a thiazolidinone ring, a pyrazole ring, and a naphthylmethoxy group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-({3-[4-(1-naphthylmethoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with an appropriate β-diketone.

    Introduction of the Naphthylmethoxy Group: This step involves the reaction of the pyrazole derivative with 1-naphthylmethanol in the presence of a suitable catalyst.

    Formation of the Thiazolidinone Ring: This is typically done by reacting the intermediate with a thioamide and an α-halo ketone under basic conditions.

    Final Coupling Reaction: The final step involves the coupling of the thiazolidinone derivative with the pyrazole derivative under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrazole ring or the thiazolidinone ring, potentially leading to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Dihydro derivatives

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

Chemistry

The unique structure of this compound makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and cellular pathways due to its complex structure and functional groups.

Medicine

Potential medicinal applications include its use as a lead compound for developing new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (5Z)-5-({3-[4-(1-naphthylmethoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of a thiazolidinone ring, a pyrazole ring, and a naphthylmethoxy group. This combination provides a distinct set of chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C33H27N3O2S2

Molecular Weight

561.7 g/mol

IUPAC Name

(5Z)-5-[[3-[4-(naphthalen-1-ylmethoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C33H27N3O2S2/c1-2-19-35-32(37)30(40-33(35)39)20-26-21-36(27-12-4-3-5-13-27)34-31(26)24-15-17-28(18-16-24)38-22-25-11-8-10-23-9-6-7-14-29(23)25/h3-18,20-21H,2,19,22H2,1H3/b30-20-

InChI Key

MXOJYWRLHBGLKG-COEJQBHMSA-N

Isomeric SMILES

CCCN1C(=O)/C(=C/C2=CN(N=C2C3=CC=C(C=C3)OCC4=CC=CC5=CC=CC=C54)C6=CC=CC=C6)/SC1=S

Canonical SMILES

CCCN1C(=O)C(=CC2=CN(N=C2C3=CC=C(C=C3)OCC4=CC=CC5=CC=CC=C54)C6=CC=CC=C6)SC1=S

Origin of Product

United States

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